4-(2,3-Dichlorophenyl)oxane
Description
4-(2,3-Dichlorophenyl)oxane is an oxane (tetrahydropyran) derivative substituted with a 2,3-dichlorophenyl group at the 4-position. Its molecular formula is C₁₁H₁₂Cl₂O, with a molecular weight of approximately 230.9 g/mol (calculated from its formula).
Properties
Molecular Formula |
C11H12Cl2O |
|---|---|
Molecular Weight |
231.11 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)oxane |
InChI |
InChI=1S/C11H12Cl2O/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8/h1-3,8H,4-7H2 |
InChI Key |
LCNUYWXSFJMSPD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)oxane can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the condensation reaction between 4-(2-hydroxyethyl)cyclohexanone and 1-(2,3-dichlorophenyl)piperazine . This reaction produces 4-[2-(2,3-dichlorophenyl)ethyl]oxane under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorophenyl)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(2,3-Dichlorophenyl)oxane has diverse applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-Dichlorophenyl)oxane involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to target proteins and enzymes, thereby influencing their activity. Detailed studies on its mechanism of action are ongoing to elucidate its precise effects and potential therapeutic applications .
Comparison with Similar Compounds
Positional Isomers: 4-(3,4-Dichlorophenyl)oxane
- Structure : The chlorine atoms are positioned at the 3- and 4-positions of the phenyl ring instead of 2- and 3-.
- Molecular Formula : Identical (C₁₁H₁₂Cl₂O ), with a molecular weight of 231.12 g/mol .
- However, specific data are unavailable in the literature. Synthetic Accessibility: Steric hindrance in the ortho-substituted 2,3-dichloro derivative may complicate synthesis compared to the 3,4-isomer.
Functionalized Analogs: 4-(3-Chlorophenyl)oxane-4-carboxylic Acid
- Structure : Features a single chlorine substituent (3-position) and a carboxylic acid group at the 4-position of the oxane ring.
- Molecular Formula : C₁₁H₁₁ClO₃ (molecular weight 226.67 g/mol ) .
- Key Differences: Solubility: The carboxylic acid group enhances polarity, increasing solubility in polar solvents (e.g., water, ethanol) compared to non-functionalized oxanes. Reactivity: The acid group enables esterification or salt formation, expanding utility in pharmaceutical or material science applications.
Heterocyclic Variants: 1,3-Dioxane Derivatives
- Example : 2-(4-Chlorophenyl)-4-methyl-1,3-dioxane (CAS 5406-43-9).
- Structure : 1,3-Dioxane ring with a 4-chlorophenyl and methyl group.
- Molecular Formula : C₁₁H₁₃ClO₂ (molecular weight 212.67 g/mol ) .
- Key Differences: Ring Stability: The 1,3-dioxane ring may exhibit different conformational flexibility and stability compared to oxane.
Cyclohexane-Based Analogs
- Example : 4-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid (CAS 95233-38-8).
- Structure : Cyclohexane ring with a carboxylic acid and 3,4-dichlorophenyl group.
- Molecular Formula : C₁₃H₁₄Cl₂O₂ (molecular weight 285.16 g/mol ) .
Structural and Functional Impact on Properties
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups | Notable Properties |
|---|---|---|---|---|---|
| 4-(2,3-Dichlorophenyl)oxane | C₁₁H₁₂Cl₂O | 230.9 | 2,3-dichlorophenyl | Oxane ring | Limited solubility data |
| 4-(3,4-Dichlorophenyl)oxane | C₁₁H₁₂Cl₂O | 231.12 | 3,4-dichlorophenyl | Oxane ring | Expected higher symmetry |
| 4-(3-Chlorophenyl)oxane-4-carboxylic acid | C₁₁H₁₁ClO₃ | 226.67 | 3-chlorophenyl, carboxylic acid | Oxane ring, -COOH | Enhanced polarity, solubility |
| 2-(4-Chlorophenyl)-4-methyl-1,3-dioxane | C₁₁H₁₃ClO₂ | 212.67 | 4-chlorophenyl, methyl | 1,3-Dioxane | Potential for industrial applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
